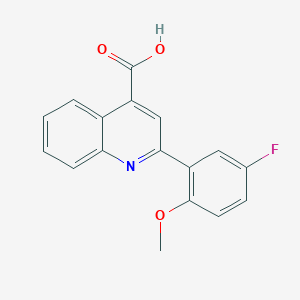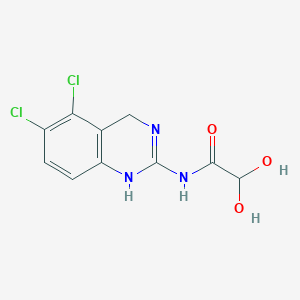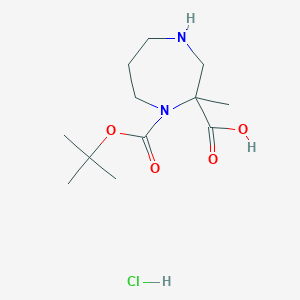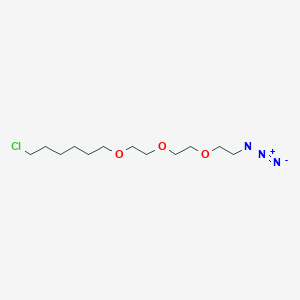
Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group attached to a fluorophenyl ring, which is further connected to a piperidine ring The tert-butyl group is attached to the piperidine nitrogen, providing steric hindrance and stability to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl cyanide with piperidine derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like acetonitrile. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the binding affinity and activity of similar molecules .
Medicine: In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyano group and fluorophenyl ring may play a role in binding to receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can influence the overall conformation and reactivity of the molecule .
Comparación Con Compuestos Similares
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and fluorophenyl groups. These functional groups confer distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets. The tert-butyl group provides steric hindrance, enhancing the stability of the compound .
Propiedades
Fórmula molecular |
C18H23FN2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[cyano-(4-fluorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7,14,16H,8-11H2,1-3H3 |
Clave InChI |
YBKORHOHVBAQQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)







![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)

![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)
